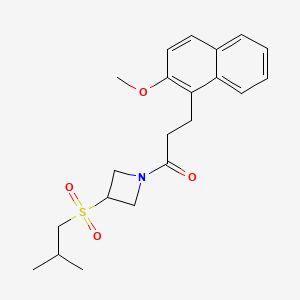

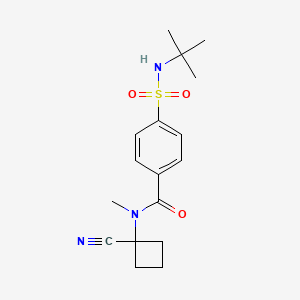

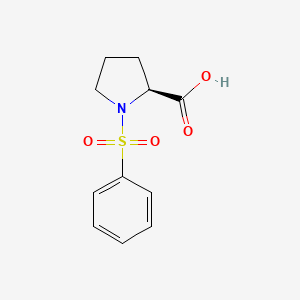

![molecular formula C18H25N3 B2859112 N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine CAS No. 1157287-96-1](/img/structure/B2859112.png)

N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe), were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The ligands HLacPz and HLacPzMe and the copper complex [Cu(PPh3)2(HLacPz)]PF6 were characterized by X-ray crystallography .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactivity of these new compounds was investigated and the new compounds 4-phenyl-4-(1H-pyrazol-1-yl)butan-2-one and 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Scientific Research Applications

Organic Synthesis Intermediates

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine: serves as an intermediate in organic synthesis. Its structure, containing both a pyrazole ring and a cyclooctanamine moiety, allows for the creation of various structurally diverse compounds. This versatility is crucial for synthesizing new molecules with potential biological activity or for constructing complex organic materials .

Pharmaceutical Research

In pharmaceutical research, this compound’s pyrazole core is particularly valuable. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The compound can be used to develop new medications or to study the pharmacodynamics of related substances .

Catalysis

The pyrazole moiety within N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine can act as a ligand in catalytic processes. It can form complexes with metals and facilitate various chemical reactions, such as the oxidation of catechol to o-quinone, which is a model reaction for understanding enzymatic processes .

Material Science

Due to its structural properties, this compound may be used in material science to create novel materials with specific characteristics. The pyrazole ring can interact with other molecules and metals, leading to the formation of new types of polymers or composites with unique physical and chemical properties .

Agrochemicals

The pyrazole derivatives are also explored in the agrochemical industry. They can be used to develop new herbicides, pesticides, or fungicides. Their ability to interfere with biological pathways of pests makes them candidates for safer and more effective agrochemicals .

Bioactive Molecule Development

This compound’s ability to bind to various receptors and enzymes makes it a valuable tool in the development of bioactive molecules. It can be used to study the interaction between small molecules and biological targets, which is essential for drug discovery and the development of therapeutic agents .

Future Directions

The future directions in the research of pyrazole-based compounds involve the development of new synthetic techniques and biological activity related to pyrazole derivatives . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

properties

IUPAC Name |

N-[3-(pyrazol-1-ylmethyl)phenyl]cyclooctanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-2-4-9-17(10-5-3-1)20-18-11-6-8-16(14-18)15-21-13-7-12-19-21/h6-8,11-14,17,20H,1-5,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQJTMWEXXZWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

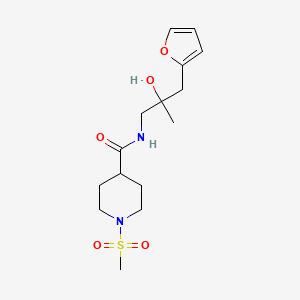

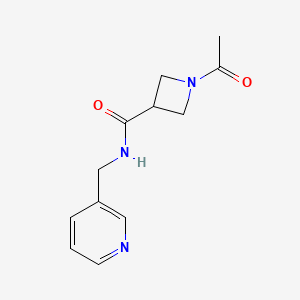

![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

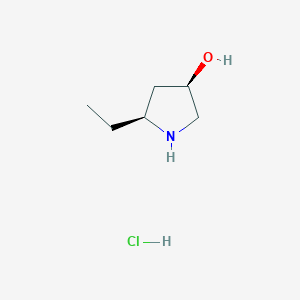

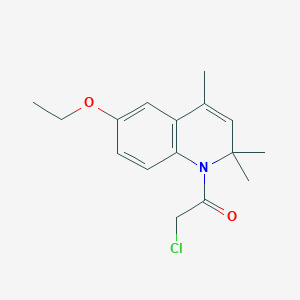

![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)

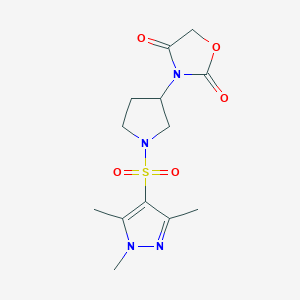

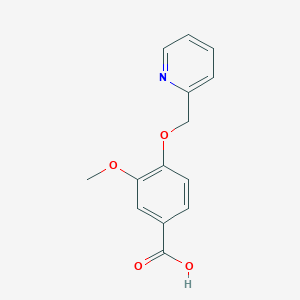

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)